2H-TETRAZOLE,5-(4-CHLOROPHENYL)-2-METHYL-

Description

The exact mass of the compound 5-(4-Chlorophenyl)-2-methyltetrazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 367278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2H-TETRAZOLE,5-(4-CHLOROPHENYL)-2-METHYL- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-TETRAZOLE,5-(4-CHLOROPHENYL)-2-METHYL- including the price, delivery time, and more detailed information at info@benchchem.com.

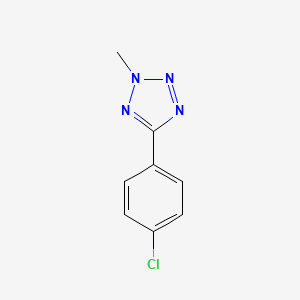

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-methyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-13-11-8(10-12-13)6-2-4-7(9)5-3-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDHLEYOWWDOHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10320968 | |

| Record name | T6527986 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10320968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69746-35-6 | |

| Record name | NSC367278 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | T6527986 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10320968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Evolution of Polynitrogen Heterocycles and Tetrazole Systems

The field of heterocyclic chemistry, which investigates cyclic compounds containing atoms of at least two different elements, has its roots in the 19th century. nist.gov Early discoveries included simple five- and six-membered rings containing single heteroatoms like oxygen, nitrogen, or sulfur. nist.gov The exploration of polynitrogen systems—heterocycles with multiple nitrogen atoms—followed as synthetic methodologies advanced. These compounds, rich in nitrogen, exhibit unique electronic properties and a high heat of formation, making them a subject of intense interest.

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms and one carbon atom, represents a prominent class within these polynitrogen systems. kayseri.edu.trnih.gov The history of tetrazoles began in 1885 when Swedish chemist J. A. Bladin first synthesized a derivative of this ring system. nih.govnih.gov For several decades following this discovery, research into tetrazole chemistry grew at a modest pace. kayseri.edu.tr However, from the 1950s onwards, interest surged as the diverse applications of tetrazole compounds in fields such as medicine, agriculture, and materials science became increasingly apparent. kayseri.edu.tr A significant advancement in their synthesis is the [2+3] cycloaddition reaction between nitriles and azides, which remains a versatile and widely used method for preparing 5-substituted tetrazoles. rsc.org

Contemporary Significance of N Substituted Tetrazoles in Chemical Sciences

N-substituted tetrazoles are of paramount importance in modern chemical sciences, particularly in medicinal chemistry and drug design. nih.govvu.edu.au One of the most significant features of the 5-substituted-1H-tetrazole moiety is its role as a bioisosteric analogue of the carboxylic acid group. vu.edu.auorganic-chemistry.orgimist.ma This means it can replace a carboxylic acid group in a drug molecule while maintaining or even improving its biological activity. imist.ma Tetrazoles offer advantages over carboxylic acids, such as enhanced metabolic stability, increased lipophilicity, and improved pharmacokinetic profiles, which can lead to better bioavailability and reduced side effects. rsc.org

This bioisosteric relationship has led to the incorporation of the tetrazole ring into numerous commercially successful drugs for treating a wide range of diseases, including hypertension and allergies. nih.govmdpi.com Beyond their use as carboxylic acid mimics, tetrazole derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. kayseri.edu.trrsc.org

The high nitrogen content and structural stability of the tetrazole ring also make it a valuable component in materials science. Tetrazole derivatives are investigated as high-energy materials for use as explosives and environmentally benign gas generators in rocket propellants. nih.govgrowingscience.com Furthermore, they serve as important ligands in coordination chemistry, capable of forming stable complexes with various metal ions. growingscience.com The synthesis of 2,5-disubstituted tetrazoles, such as the title compound, is an active area of research, with methods being developed that are regioselective, mild, and efficient. organic-chemistry.org

Scope and Research Focus on 2 Methyl 5 4 Chlorophenyl 2h Tetrazole Within Modern Chemical Paradigms

Overview of Foundational and Advanced Tetrazole Synthesis Pathways

The synthesis of tetrazole derivatives has traditionally been dominated by the [3+2] cycloaddition reaction. rsc.orgresearchgate.net This foundational method typically involves the reaction of an organic nitrile with an azide (B81097) source, such as the potentially hazardous hydrazoic acid or the safer sodium azide. nih.govrsc.org While effective, conventional methods often require harsh conditions, including high temperatures and toxic solvents, which can lead to moderate yields and lengthy reaction times. rsc.org

To overcome these limitations, advanced synthetic pathways have been developed. A significant advancement is the use of multicomponent reactions (MCRs), which allow for the formation of complex molecules like tetrazoles from three or more starting materials in a single step. nanomedicine-rj.combohrium.com These reactions are prized for their efficiency, atom economy, and ability to generate diverse molecular scaffolds. nih.govbohrium.com Furthermore, the evolution of catalytic systems, particularly the advent of nanocatalysts, has revolutionized tetrazole synthesis, steering it toward more environmentally benign and efficient processes. rsc.orgrsc.org

Regioselective Synthesis of 2-Methyl-5-(4-chlorophenyl)-2H-tetrazole

Achieving regioselectivity is paramount in the synthesis of 2-methyl-5-(4-chlorophenyl)-2H-tetrazole. The synthesis typically proceeds in two stages: first, the formation of the 5-(4-chlorophenyl)-1H-tetrazole intermediate, and second, the selective methylation at the N2 position of the tetrazole ring. The alkylation of 5-substituted tetrazoles with electrophiles often yields a mixture of N1 and N2 isomers. nanomedicine-rj.com The ratio of these regioisomers is influenced by several factors, including the electronic nature of the C5 substituent, the solvent, and steric effects. nanomedicine-rj.com Researchers have developed specific protocols, such as using particular catalysts or one-pot sequences, to favor the formation of the desired 2,5-disubstituted product. acs.orgrsc.orgorganic-chemistry.org

The [3+2] cycloaddition reaction is the most common route for forming the 5-substituted tetrazole ring. nih.gov For the target compound's precursor, this involves the reaction of 4-chlorobenzonitrile (B146240) with an azide, typically sodium azide (NaN₃). rsc.org The mechanism involves the nucleophilic attack of the azide ion on the electrophilic carbon of the nitrile group. This process often has a high activation energy, necessitating the use of catalysts to proceed efficiently under milder conditions. nih.gov

Mechanistically, a metal catalyst can activate the nitrile group by coordinating to its nitrogen atom, which enhances the electrophilic character of the cyanide carbon, facilitating the azide attack and subsequent cyclization. rsc.orgacs.org This cycloaddition results in the formation of a 5-substituted-1H-tetrazole anion, which is then protonated to give the 5-(4-chlorophenyl)-1H-tetrazole intermediate, ready for subsequent regioselective alkylation.

Multicomponent reactions (MCRs) represent a powerful and efficient strategy for synthesizing tetrazole derivatives. bohrium.com The Ugi-azide reaction, a prominent MCR, combines an aldehyde, an amine, an isocyanide, and an azide source (like trimethylsilyl (B98337) azide) to produce 1,5-disubstituted tetrazoles in a single, atom-economical step. nih.govmdpi.com While highly effective for creating diverse libraries of tetrazoles, directly forming a specific 2,5-disubstituted isomer like 2-methyl-5-(4-chlorophenyl)-2H-tetrazole via a standard MCR can be challenging. acs.org

However, MCRs contribute significantly by providing rapid access to complex tetrazole-containing intermediates that can be further modified. nanomedicine-rj.combeilstein-journals.org For instance, a one-pot, three-component reaction between an aldehyde, malononitrile, and sodium azide can yield a 5-substituted-1H-tetrazole, which can then be alkylated. nanomedicine-rj.com These strategies streamline the synthetic process, reduce waste, and eliminate the need to isolate intermediates, aligning with the principles of green chemistry. bohrium.com

Catalysis is central to modern tetrazole synthesis, enabling reactions under milder conditions with higher yields and selectivity. Both homogeneous and heterogeneous catalysts are widely employed.

Homogeneous catalysts , such as cobalt(II) and copper(II) complexes, have proven effective in catalyzing the [3+2] cycloaddition. nih.govacs.orgjchr.org These catalysts are active under mild conditions and allow for detailed mechanistic studies, which have shown the intermediacy of metal-azido complexes that facilitate the reaction. nih.govacs.org

Heterogeneous catalysts offer significant advantages in terms of easy separation, recovery, and reusability, which is crucial for sustainable processes. rsc.org Nanocatalysis, a subset of heterogeneous catalysis, utilizes materials with high surface-area-to-volume ratios for enhanced catalytic activity. rsc.orgrsc.org Examples include magnetic nanoparticles (e.g., Fe₃O₄@L-aspartic-Gd) and metal oxides (e.g., Cu₂O, NiO nanoparticles), which have been successfully used to synthesize 5-substituted-1H-tetrazoles from nitriles, including 4-chlorobenzonitrile. nanomedicine-rj.comrsc.orgrsc.org For the subsequent N2-methylation step, copper-based catalysts like Cu₂O and [Cu(OH)(TMEDA)]₂Cl₂ have been used to achieve highly regioselective N-arylation and alkylation of the tetrazole ring. rsc.orgorganic-chemistry.org

Table 1: Catalytic Systems for the Synthesis of 5-(4-chlorophenyl)-1H-tetrazole

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fe₃O₄@L-aspartic-Gd (nanocatalyst) | 4-chlorobenzonitrile, NaN₃ | PEG | 100 | High | rsc.org |

| Cobalt(II) complex (homogeneous) | Aryl nitriles, NaN₃ | Methanol | 110 | Near quantitative | nih.govacs.org |

| Copper(II) complex (homogeneous) | Nitriles, NaN₃ | DMSO | - | High | jchr.orgjchr.org |

| Zn(OAc)₂·2H₂O (homogeneous) | 4-chlorobenzonitrile, NaN₃ | Toluene | Reflux | 94 | growingscience.com |

| NiO nanoparticles (heterogeneous) | Aromatic aldehydes, malononitrile, NaN₃ | DMF | 70 | Excellent | nanomedicine-rj.com |

Optimization of Reaction Conditions and Yields: Solvent Effects, Temperature, and Pressure

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-methyl-5-(4-chlorophenyl)-2H-tetrazole. Key parameters include the choice of solvent, reaction temperature, and, in some cases, pressure or the use of microwave irradiation.

Solvent Effects: The solvent can significantly influence reaction rates and yields. Studies have shown that polar aprotic solvents like DMF and DMSO are often effective for the cycloaddition reaction. rsc.orgjchr.org In some MCRs, a biphasic system such as toluene/water has been found to provide quantitative product formation. beilstein-journals.org Green solvents like polyethylene (B3416737) glycol (PEG) and water are increasingly favored to enhance the sustainability of the process. rsc.orgbeilstein-journals.org For the regioselective coupling of 5-phenyltetrazole with boronic acids, DMSO was found to be the optimal solvent. rsc.org

Temperature: The synthesis of tetrazoles often requires elevated temperatures, typically ranging from 70 °C to 120 °C, to overcome the activation energy barrier of the cycloaddition. nanomedicine-rj.comrsc.orgimist.ma However, the development of highly active catalysts aims to lower these temperature requirements. Optimization studies carefully balance temperature to achieve a reasonable reaction time without promoting side reactions or decomposition, which can reduce yields. beilstein-journals.org

Pressure and Microwave Irradiation: While not always necessary, the application of pressure can sometimes facilitate these reactions. More commonly, microwave irradiation is used as an alternative energy source to conventional heating. beilstein-journals.org It can dramatically reduce reaction times and often improves yields by promoting efficient and uniform heating. beilstein-journals.orgorganic-chemistry.org

Table 2: Optimization of Reaction Conditions for Tetrazole Synthesis

| Reaction Type | Catalyst/Conditions | Solvent | Temperature/Time | Key Finding | Reference |

|---|---|---|---|---|---|

| Passerini-tetrazole MCR | Microwave irradiation | Toluene/Water (9:1) | - | Quantitative product formation with biphasic solvent system. | beilstein-journals.org |

| [3+2] Cycloaddition | Fe₃O₄@L-aspartic-Gd | PEG | 100 °C | PEG solvent provided maximum yield compared to others. | rsc.org |

| [3+2] Cycloaddition | None (thermal) | Glycerol | - | Glycerol gave better yields than other common solvents like H₂O or DMSO in the absence of a catalyst. | researchgate.net |

| Ugi-Azide MCR | - | Ethanol | RT, 24 h | Ethanol provided a moderate yield (59%), while water or solvent-free conditions failed. | mdpi.com |

Green Chemistry Principles and Sustainable Synthesis of Tetrazole Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methods for tetrazoles. bohrium.combenthamdirect.com The goal is to create processes that are not only efficient but also environmentally benign. jchr.org

Key aspects of green synthesis in this context include:

Use of Eco-Friendly Solvents: There is a strong trend towards replacing toxic organic solvents with greener alternatives like water, ethanol, or polyethylene glycol (PEG). rsc.orgbeilstein-journals.orgbenthamdirect.com

Development of Reusable Catalysts: Heterogeneous catalysts, especially magnetic nanocatalysts, are highly advantageous as they can be easily recovered from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. rsc.org

Atom and Step Economy: Multicomponent reactions (MCRs) are inherently green as they combine several steps into one pot, reducing waste, energy consumption, and the need for purification of intermediates. bohrium.com

Safer Reagents: Modern protocols favor the use of sodium azide or trimethylsilyl azide over the highly toxic and explosive hydrazoic acid. rsc.orgbeilstein-journals.org

These sustainable approaches are not only environmentally responsible but also often lead to more cost-effective and scalable production of tetrazole derivatives. jchr.orgjchr.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 2-Methyl-5-(4-chlorophenyl)-2H-tetrazole, a combination of 1D and 2D NMR techniques would be essential to confirm its isomeric purity and assign all proton and carbon signals unambiguously.

Detailed 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR Spectral Interpretation

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the methyl group and the aromatic protons.

N-Methyl Group (N-CH₃): A singlet peak, integrating to three protons, is expected for the methyl group attached to the tetrazole ring nitrogen. In related 2-methyl-5-aryl-2H-tetrazoles, this signal typically appears in the range of δ 4.2-4.4 ppm.

Aromatic Protons (C₆H₄): The 4-chlorophenyl group will exhibit a pair of doublets due to the symmetrical para-substitution. These two signals, each integrating to two protons, would correspond to the protons ortho (H-2', H-6') and meta (H-3', H-5') to the tetrazole ring. The chemical shifts would be in the aromatic region (δ 7.5-8.2 ppm), with the ortho protons likely appearing more downfield due to the anisotropic effect of the tetrazole ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all unique carbon atoms in the molecule.

N-Methyl Carbon (N-CH₃): A signal around δ 40-42 ppm is expected.

Aromatic Carbons: Four signals are anticipated for the 4-chlorophenyl ring: one for the carbon bearing the chlorine (C-4'), one for the carbon attached to the tetrazole ring (C-1'), and two for the protonated carbons (C-2'/C-6' and C-3'/C-5').

Tetrazole Carbon (C-5): The carbon atom of the tetrazole ring is expected to appear significantly downfield, typically in the range of δ 163-165 ppm.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would show a correlation between the coupled aromatic protons (ortho and meta protons) on the chlorophenyl ring, confirming their adjacent relationship.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals and the N-methyl proton signal to the N-methyl carbon.

Table 1: Predicted NMR Spectral Data for 2-Methyl-5-(4-chlorophenyl)-2H-tetrazole

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| N-CH₃ | ~4.3 (s, 3H) | ~41 | C-5 |

| C-5 | - | ~164 | H-2'/H-6', N-CH₃ |

| C-1' | - | ~125 | H-2'/H-6', H-3'/H-5' |

| C-2', C-6' | ~8.1 (d, 2H) | ~129 | C-5, C-4', C-1' |

| C-3', C-5' | ~7.6 (d, 2H) | ~130 | C-1', C-4' |

Investigation of Tautomeric Equilibria and Dynamic Processes in Solution

For the parent compound, 5-(4-chlorophenyl)-1H-tetrazole, two tautomeric forms can exist: the 1H- and 2H-tautomers. Alkylation, for instance with a methylating agent, can lead to the formation of two distinct isomers: 1-methyl-5-(4-chlorophenyl)-1H-tetrazole and 2-methyl-5-(4-chlorophenyl)-2H-tetrazole. Once methylated, the resulting compound is locked as a specific isomer and does not exhibit tautomeric equilibrium. NMR spectroscopy is the primary method used to differentiate these two isomers. The chemical shift of the N-methyl group is particularly diagnostic; the signal for the 2-methyl isomer typically appears further downfield (δ ~4.3 ppm) compared to the 1-methyl isomer (δ ~4.0 ppm).

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Characterization and Molecular Vibrations

Infrared (IR) Spectroscopy: For the precursor 5-(4-chlorophenyl)-1H-tetrazole, a broad N-H stretching band would be observed around 2500-3100 cm⁻¹. The IR spectrum of 2-Methyl-5-(4-chlorophenyl)-2H-tetrazole would be distinguished by the absence of this N-H stretching band. Key expected absorptions would include:

C-H stretching from the methyl and aromatic groups (~2900-3100 cm⁻¹).

Tetrazole ring stretching vibrations (typically in the 1400-1600 cm⁻¹ region).

C=N stretching (~1610 cm⁻¹).

Aromatic C=C stretching (~1490-1590 cm⁻¹).

C-Cl stretching (~1090 cm⁻¹).

A strong band for the para-substituted phenyl ring out-of-plane bending (~830 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric vibrations of the aromatic ring and the tetrazole ring are often strong in the Raman spectrum.

Table 2: Predicted Vibrational Spectroscopy Data

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |

| C=N Stretch (Tetrazole) | ~1610 | ~1610 |

| C=C Stretch (Aromatic) | 1590, 1490 | 1590, 1490 |

| Tetrazole Ring Vibrations | 1500-1400 | 1500-1400 |

| C-Cl Stretch | ~1090 | ~1090 |

Mass Spectrometry (MS) for Elucidation of Fragmentation Pathways and Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and formula of a compound and to deduce its structure from fragmentation patterns.

For 2-Methyl-5-(4-chlorophenyl)-2H-tetrazole (Molecular Formula: C₈H₇ClN₄), the expected exact mass is approximately 194.0359 g/mol . The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio), resulting in M⁺ and [M+2]⁺ peaks.

A primary fragmentation pathway for 2,5-disubstituted tetrazoles is the loss of a molecule of nitrogen (N₂), which is a very stable neutral fragment.

[M]⁺ → [M - N₂]⁺: The molecular ion (m/z 194/196) would be expected to readily lose 28 Da (N₂) to form a prominent fragment ion at m/z 166/168.

Further Fragmentation: This fragment could then undergo further cleavage, such as the loss of the methyl group or fragmentation of the chlorophenyl ring.

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z (for ³⁵Cl) | Identity |

|---|---|

| 194 | [M]⁺ (Molecular Ion) |

| 196 | [M+2]⁺ (Isotope Peak) |

| 166 | [M - N₂]⁺ |

| 168 | [M+2 - N₂]⁺ |

| 111 | [C₆H₄Cl]⁺ |

X-ray Crystallography for Solid-State Molecular Structure, Conformation, and Intermolecular Interactions

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for 2-Methyl-5-(4-chlorophenyl)-2H-tetrazole is not publicly available, analysis of related structures indicates what could be expected.

Molecular Structure: The analysis would confirm the N2-position of the methyl group. The tetrazole ring and the chlorophenyl ring would be expected to be nearly planar. The dihedral angle between these two rings would be a key conformational parameter.

Bond Lengths and Angles: Bond lengths within the tetrazole ring would be intermediate between single and double bonds, consistent with its aromatic character.

Intermolecular Interactions: In the absence of strong hydrogen bond donors (like the N-H in the precursor), the crystal packing would be governed by weaker interactions. These would likely include:

π-π Stacking: Interactions between the aromatic chlorophenyl rings and/or the tetrazole rings of adjacent molecules.

C-H···N Interactions: Weak hydrogen bonds between the methyl or aromatic C-H groups and the nitrogen atoms of the tetrazole ring on a neighboring molecule.

Halogen Bonding: Potential interactions involving the chlorine atom.

A crystal structure would provide the ultimate confirmation of the molecule's constitution, distinguishing it unequivocally from its 1-methyl isomer.

Theoretical and Computational Chemistry Studies of 2 Methyl 5 4 Chlorophenyl 2h Tetrazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., DFT, Ab Initio Methods)

No published studies were found that specifically detail the quantum chemical calculations for the electronic structure and molecular properties of 2-methyl-5-(4-chlorophenyl)-2H-tetrazole.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

There is no available FMO analysis, including HOMO-LUMO energy values or derived reactivity indices, for 2-methyl-5-(4-chlorophenyl)-2H-tetrazole in the scientific literature.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution

Specific EPS maps and detailed charge distribution analyses for 2-methyl-5-(4-chlorophenyl)-2H-tetrazole have not been reported.

Molecular Dynamics Simulations for Conformational Landscapes and Solution-Phase Behavior

No literature detailing molecular dynamics simulations to explore the conformational landscapes or solution-phase behavior of 2-methyl-5-(4-chlorophenyl)-2H-tetrazole could be located.

Prediction of Reaction Pathways and Mechanistic Insights via Computational Modeling

There are no computational studies in the public domain that predict reaction pathways or provide mechanistic insights for 2-methyl-5-(4-chlorophenyl)-2H-tetrazole.

Validation of Computational Predictions with Experimental Data

As no computational predictions have been published, there is consequently no validation of such predictions with experimental data to report.

Reaction Chemistry and Transformational Studies of 2 Methyl 5 4 Chlorophenyl 2h Tetrazole

Electrophilic and Nucleophilic Substitution Reactions on the Tetrazole Ring and Phenyl Moiety

The electronic nature of the tetrazole ring, being an electron-rich heteroaromatic system, and the substituted phenyl ring dictates the regioselectivity of electrophilic and nucleophilic substitution reactions.

The tetrazole ring itself is generally resistant to electrophilic aromatic substitution due to the presence of four nitrogen atoms, which deactivate the ring towards electrophilic attack. However, reactions at the nitrogen atoms are possible. For instance, alkylation of 5-substituted tetrazoles can lead to a mixture of N1 and N2 isomers, with the ratio often depending on the reaction conditions and the nature of the substituent at the C5 position. In the case of 2-methyl-5-(4-chlorophenyl)-2H-tetrazole, the N2 position is already occupied by a methyl group, precluding further substitution at this site.

The 4-chlorophenyl moiety, on the other hand, is susceptible to electrophilic aromatic substitution. The chlorine atom is an ortho-, para-directing deactivator. Therefore, electrophilic attack is expected to occur at the positions ortho to the chlorine atom (positions 3 and 5 of the phenyl ring). For example, nitration of 2-adamantyl-5-aryl-2H-tetrazoles has been shown to proceed at the meta-position of the aryl ring relative to the tetrazole substituent, which corresponds to the ortho-position relative to activating groups on the phenyl ring if present nih.gov.

Nucleophilic aromatic substitution (SNAr) on the 4-chlorophenyl ring of 2-methyl-5-(4-chlorophenyl)-2H-tetrazole is also a plausible transformation. The electron-withdrawing nature of the tetrazole ring can activate the phenyl ring towards nucleophilic attack, particularly at the carbon atom bearing the chlorine. This allows for the displacement of the chloride ion by various nucleophiles. While specific examples for this exact compound are not extensively documented, the general principles of SNAr suggest that strong nucleophiles could replace the chlorine atom, especially under forcing conditions or with appropriate activation.

Cycloaddition Reactions Involving the Tetrazole System

The tetrazole ring can participate in cycloaddition reactions, although its aromatic character makes it less reactive than corresponding acyclic 1,3-dipoles. The most common type of cycloaddition involving tetrazoles is the [3+2] cycloaddition, which is essentially the reverse of their synthesis from nitriles and azides. Under thermal or photochemical conditions, 2,5-disubstituted tetrazoles can extrude nitrogen (N₂) to form a highly reactive nitrilimine intermediate. This intermediate can then be trapped by various dipolarophiles in a [3+2] cycloaddition manner to form new heterocyclic systems.

While the Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings, the direct participation of the tetrazole ring as a diene is not a commonly observed reaction pathway due to its aromaticity wikipedia.org. However, tetrazole-containing molecules can be designed to incorporate diene functionalities elsewhere in the structure, which can then undergo Diels-Alder reactions.

Functionalization and Derivatization Strategies for Chemical Diversification

The structural framework of 2-methyl-5-(4-chlorophenyl)-2H-tetrazole offers several sites for functionalization to create a diverse library of chemical entities.

Modification of the Phenyl Ring: The 4-chlorophenyl group is a versatile handle for various transformations. As mentioned, the chlorine atom can potentially be substituted via nucleophilic aromatic substitution. More commonly, the aryl halide functionality allows for a wide range of palladium-catalyzed cross-coupling reactions. These include Suzuki-Miyaura coupling with boronic acids, Heck coupling with alkenes, Sonogashira coupling with terminal alkynes, and Buchwald-Hartwig amination with amines. These reactions provide powerful methods for introducing new carbon-carbon and carbon-heteroatom bonds at the para-position of the phenyl ring.

Modification of the Methyl Group: The methyl group at the N2 position of the tetrazole ring can also be a site for functionalization, although this typically requires more forcing conditions. Radical-mediated halogenation could introduce a handle for further substitution.

Derivatization via C-H Activation: Recent advances in C-H activation chemistry offer potential routes for the direct functionalization of the C-H bonds on both the phenyl ring and the tetrazole ring, although the latter is generally less reactive. Metal-catalyzed C-H activation could enable the introduction of various functional groups in a more atom-economical manner.

A study on the derivatization of a similar compound, valsartan, which contains a 2'-(2H-tetrazol-5-yl)biphenyl moiety, demonstrated that the carboxylic acid group could be esterified with various phenols to produce a series of derivatives with modified biological activities mdpi.com. This highlights a common strategy of modifying existing functional groups on a tetrazole-containing molecule.

Structure Reactivity and Structure Property Relationships of 2 Methyl 5 4 Chlorophenyl 2h Tetrazole and Analogs

Influence of Substituent Effects on Tetrazole Ring Stability and Reactivity

In 2,5-disubstituted tetrazoles, the substituent at the C5-position and the group at the N2-position collectively determine the electronic landscape of the molecule. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert opposing effects on the tetrazole ring. EWGs tend to decrease the electron density of the ring, which can enhance its stability towards certain degradation pathways but may also activate it towards nucleophilic attack. Conversely, EDGs increase the electron density, potentially making the ring more susceptible to electrophilic attack. pnrjournal.com

Furthermore, the nature of the substituent at the C5-position significantly influences the physical characteristics of tetrazoles, similar to how substituents affect carboxylic acids. nih.gov The reactivity of 5-substituted-2-alkyl-2H-tetrazol-5-ylhydrazones, for example, has been observed to be generally higher towards electrophilic reagents compared to their 1-methyl isomers, often leading to decomposition. This highlights the distinct reactivity profiles imparted by the substitution pattern on the tetrazole ring.

Electronic and Steric Effects of the 4-Chlorophenyl and 2-Methyl Groups on Chemical Behavior

In 2-Methyl-5-(4-chlorophenyl)-2H-tetrazole, the chemical behavior is a direct consequence of the combined electronic and steric influences of the 4-chlorophenyl group at the C5 position and the methyl group at the N2 position.

The 4-chlorophenyl group at C5 exerts both electronic and steric effects. Electronically, the phenyl ring is a π-system that can engage in resonance with the tetrazole ring. The chlorine atom at the para-position is an electron-withdrawing group through its inductive effect (-I) and a weak electron-donating group through its resonance effect (+R). The net effect is typically electron-withdrawing, which can influence the acidity of the tetrazole ring in related 1H-tetrazoles and the electron density distribution in the 2,5-disubstituted analog. researchgate.net Theoretical studies on 5-(4-chlorophenyl)-1H-tetrazole have shown that the chlorine substitution impacts the electronic properties of the molecule. researchgate.net The presence of this aryl group can also provide a site for π-π stacking interactions, which can influence the compound's solid-state structure and intermolecular interactions. nih.gov

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling and Predictive Analytics

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools for predicting the physicochemical properties and biological activities of chemical compounds based on their molecular structures. nih.gov For tetrazole derivatives, QSPR models have been developed to predict key properties such as decomposition temperature and impact sensitivity, which are crucial for the safe handling and application of these energetic compounds. nih.gov

These models are typically built using multivariate linear regression, where a set of calculated molecular descriptors are correlated with an experimentally determined property. The descriptors can be quantum mechanical parameters, such as Natural Bond Orbital (NBO) charges and bond orders, or geometric parameters. nih.gov The success of a QSPR model lies in its predictive accuracy and its ability to provide insights into the chemical mechanisms underlying the property of interest.

For instance, a QSPR model for the decomposition temperature of tetrazoles revealed that the averaged bond order of the N1-N2 and N2-N3 bonds is a key descriptor. nih.gov This suggests that the decomposition process is related to the cleavage of these bonds. Such models can be validated using test sets of compounds where the properties are predicted solely from in silico generated parameters.

Table 1: Examples of Molecular Descriptors Used in QSPR/QSAR Studies of Tetrazoles

| Descriptor Type | Specific Descriptor Examples | Predicted Property |

| Electronic | HOMO Energy, LUMO Energy, NBO Charges | Reactivity, Stability, Biological Activity |

| Topological | Molecular Connectivity Indices | Various Physicochemical Properties |

| Geometric | Bond Lengths, Bond Angles, Dihedral Angles | Stability, Reactivity |

| Thermodynamic | Heat of Formation | Energetic Properties |

Correlation of Calculated Molecular Descriptors with Observed Chemical Phenomena

The chemical behavior of 2-Methyl-5-(4-chlorophenyl)-2H-tetrazole can be rationalized and predicted through the calculation and analysis of various molecular descriptors. These descriptors provide a quantitative measure of the molecule's electronic and structural features, which in turn correlate with observable chemical phenomena.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of chemical reactivity. The HOMO energy is related to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap generally implies lower reactivity. researchgate.netwuxibiology.comrsc.org For substituted tetrazoles, a smaller HOMO-LUMO gap has been associated with higher chemical reactivity. researchgate.net

Table 2: Calculated Frontier Orbital Energies and Reactivity Indices for a Series of Tetrazole Analogs (Note: The following data is illustrative and based on general trends observed for substituted tetrazoles. Specific values for 2-Methyl-5-(4-chlorophenyl)-2H-tetrazole would require dedicated DFT calculations.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Reactivity |

| Analog with EDG | -6.5 | -1.0 | 5.5 | Higher |

| Analog with EWG | -7.2 | -1.5 | 5.7 | Lower |

| 2-Methyl-5-(4-chlorophenyl)-2H-tetrazole (Estimated) | -7.0 | -1.3 | 5.7 | Moderate |

EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net For 2-Methyl-5-(4-chlorophenyl)-2H-tetrazole, the MEP would likely show regions of negative potential (red/yellow) around the nitrogen atoms of the tetrazole ring, indicating their nucleophilic character and propensity to interact with electrophiles or act as hydrogen bond acceptors. nih.gov Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the methyl group and the phenyl ring, indicating sites for potential nucleophilic attack. A theoretical study on 5-(4-chlorophenyl)-1H-tetrazole confirmed the utility of MEP in identifying such reactive sites. researchgate.net

By correlating these and other calculated molecular descriptors with experimental observations, a comprehensive understanding of the structure-reactivity and structure-property relationships of 2-Methyl-5-(4-chlorophenyl)-2H-tetrazole and its analogs can be achieved. This knowledge is invaluable for the rational design of new tetrazole-containing compounds with tailored properties for specific applications.

Emerging Applications of 2 Methyl 5 4 Chlorophenyl 2h Tetrazole in Advanced Materials and Chemical Technologies

Applications in Energetic Materials and Propellant Chemistry

The tetrazole ring is a well-established structural motif in the field of energetic materials. Its high nitrogen content and significant positive heat of formation contribute to the high energy density of compounds that incorporate this heterocycle. researchgate.netchemistry-chemists.com Energetic materials based on tetrazole often feature nitro (-NO2) or nitrimino (-NHNO2) groups, or are formulated as energetic salts to optimize their performance characteristics, such as detonation velocity and pressure. researchgate.netnih.gov

While the tetrazole class is prominent in explosives and propellants, the specific compound 2-Methyl-5-(4-chlorophenyl)-2H-tetrazole is not a typical candidate for such applications. Its molecular composition, which includes a chlorophenyl group, results in a relatively low nitrogen content (28.8%) and a less favorable oxygen balance compared to conventional energetic tetrazole derivatives. The primary focus in energetic materials design is to maximize the release of gaseous products (like N₂ and CO₂) and energy, which is typically achieved by incorporating oxidizing groups and maximizing the nitrogen-to-carbon ratio.

To illustrate the properties that make tetrazoles suitable for energetic applications, the table below compares the characteristics of several known energetic tetrazole compounds.

| Compound Name | Decomposition Temperature (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Key Energetic Feature |

| 6-((2H-tetrazol-5-yl)-amino)-1,2,4,5-tetrazin-3-one | --- | 7,757 | 25.7 | High nitrogen content, tetrazine ring |

| 3-hydrazino-6-(1H-1,2,3,4-tetrazol-5-ylimino)-1,2,4,5-tetrazine (HTATz) | --- | 8,100 | --- | High heat of formation (623 kJ/mol) |

| HTATz·N₂H₄ | --- | 8,500 | --- | Energetic salt formation, higher heat of formation (669 kJ/mol) |

Data sourced from reference nih.gov.

The data clearly indicates that high-performing energetic tetrazoles rely on integrated explosive functionalities beyond the tetrazole core itself. The presence of a halogenated aromatic ring in 2-Methyl-5-(4-chlorophenyl)-2H-tetrazole does not align with current strategies for developing advanced energetic materials.

Role as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Tetrazole derivatives are highly valued as ligands in coordination chemistry for the construction of metal-organic frameworks (MOFs). The multiple nitrogen atoms in the tetrazole ring serve as excellent donor sites for coordinating with metal ions, enabling the formation of diverse and stable architectures. researchgate.netscielo.br These nitrogen atoms can act as bridges between metal centers, leading to the assembly of one-, two-, or three-dimensional networks. nih.gov

Research on structurally related ligands has demonstrated the viability of tetrazoles in MOF synthesis. For instance, MOFs have been successfully synthesized using ligands like 5-[(2H-tetrazol-5-yl)amino]isophthalic acid rsc.orgresearchgate.net and 2-(1H-tetrazol-5-yl)pyrimidine rsc.org. These studies have produced materials with interesting properties, such as gas sorption capabilities.

The table below summarizes examples of MOFs constructed from tetrazole-based ligands, highlighting the versatility of this class of compounds in coordination chemistry.

| Ligand | Metal Ion | Resulting MOF and Key Feature |

| 5-[(2H-tetrazol-5-yl)amino]isophthalic acid | Zn(II) | {[Zn₂(HL)₂]·0.5DMF·H₂O}n; possesses a three-directional intersecting channel system with high selectivity for CO₂ over N₂ and CH₄. rsc.org |

| 5-[(2H-tetrazol-5-yl)amino]isophthalic acid | Cd(II) | {[Cd₂(HL)₂]·1.5H₂O}n; features a similar framework to the Zn-based MOF but with different metal coordination and stability. rsc.org |

| 2-(1H-tetrazol-5-yl)pyrimidine | Cu(II) | A porous MOF isomer that shows high selectivity for adsorbing CO₂ due to the high density of free nucleophilic tetrazole N atoms on the pore surfaces. rsc.org |

| 4'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carboxylic acid | Cd(II) | A luminescent 3D framework that acts as a multi-functional sensor for metal ions and amino acids. researchgate.net |

The established ability of phenyl-tetrazole derivatives to form stable and functional MOFs strongly suggests that 2-Methyl-5-(4-chlorophenyl)-2H-tetrazole could be a valuable building block for designing new porous materials with tailored properties for applications in gas storage, separation, and catalysis.

Utilization in Catalysis and Catalytic Systems (e.g., heterogeneous, phase-transfer catalysis)

The application of tetrazole derivatives in catalysis is an expanding area of research. One major avenue is through their incorporation into MOFs, which can serve as highly effective heterogeneous catalysts. nih.gov The uniform, well-defined porous structure of MOFs allows for size- and shape-selective catalysis, while the metal nodes can act as catalytic active sites.

While no specific catalytic applications of 2-Methyl-5-(4-chlorophenyl)-2H-tetrazole have been documented, MOFs constructed from this ligand would be prime candidates for catalytic testing. The Lewis acidic metal centers and the basic nitrogen sites on the tetrazole ring can act in concert to catalyze a variety of organic transformations. For example, studies have shown that cobalt and nickel complexes based on a bifunctional tetrazole-carboxylate ligand are active catalysts for the oxidation of 2,6-di-tert-butylphenol. scielo.brscielo.br The catalytic activity in these systems is closely linked to the coordination environment of the metal centers.

Another area of potential application is in phase-transfer catalysis (PTC). PTC facilitates reactions between reagents located in different immiscible phases (e.g., aqueous and organic) by using a catalyst that can transport one reactant across the phase boundary. biomedres.us Quaternary ammonium (B1175870) and phosphonium (B103445) salts are common phase-transfer catalysts. core.ac.uk Although 2-Methyl-5-(4-chlorophenyl)-2H-tetrazole is a neutral molecule, it could be chemically modified, for instance by introducing a quaternizable nitrogen center, to function as a PTC. The use of PTCs is known to accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds. researchgate.net

Potential in Sensor Technologies and Chemosensors

The development of chemical sensors is critical for environmental monitoring, industrial process control, and diagnostics. MOFs have emerged as a promising platform for sensor development due to their high porosity, large surface area, and tunable chemical functionality. Many MOF-based sensors operate on the principle of luminescence, where the presence of an analyte interacts with the framework to either quench or enhance its light emission.

The ligand plays a crucial role in determining the sensing properties of a MOF. The incorporation of 2-Methyl-5-(4-chlorophenyl)-2H-tetrazole as a ligand could lead to MOFs with unique sensing capabilities. The chlorophenyl group can influence the electronic properties of the ligand, which in turn affects the luminescent behavior of the MOF. This could enable the selective detection of specific analytes.

Research on related systems provides a strong basis for this potential application. For instance, a coordination polymer built from a tetrazole-biphenyl-carboxylic acid ligand and Cd(II) ions was reported to function as an excellent multi-functional fluorescent probe for detecting certain metal ions and amino acids. researchgate.net Similarly, coordination complexes featuring tetrazole ligands have been explored for their potential in creating materials with interesting electronic and magnetic properties suitable for sensor applications. The design of MOFs using 2-Methyl-5-(4-chlorophenyl)-2H-tetrazole could thus open new avenues for creating selective and sensitive chemosensors.

Precursors for Novel Chemical Entities in Non-Medical Fields

In synthetic chemistry, 2-Methyl-5-(4-chlorophenyl)-2H-tetrazole serves as a versatile building block for creating more complex molecules for non-medical applications, such as in materials science and agrochemicals. The compound features two key points for chemical modification: the tetrazole ring and the chlorophenyl group.

The chlorine atom on the phenyl ring is a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, providing access to a wide array of novel derivatives with tailored properties for use in polymers, dyes, or electronic materials.

The tetrazole ring itself is a stable aromatic system but can participate in or direct chemical transformations. Tetrazoles are known precursors for various other heterocyclic systems or can be functionalized to alter the electronic and physical properties of a molecule. For example, tetrazole derivatives have been used as starting materials in the synthesis of novel diazenes, which have applications in the textile and ink industries. wisdomlib.org

The following table presents examples of novel chemical entities synthesized from tetrazole-based precursors, illustrating the synthetic utility of this class of compounds.

| Precursor Type | Synthetic Transformation | Product Class | Potential Application Area |

| Substituted benzenamines with tetrazole moiety | Oxidative Dimerization | 1,2-bis(phenyl)diazenes | Dyes, Inks, Biomedical Materials wisdomlib.org |

| Oxazoline nitrile derivative | Cycloaddition with sodium azide (B81097) | 5-substituted tetrazole | Bioorganic Chemistry (as carboxylic acid mimics) imist.ma |

| Diamine, ketone, isocyanide, and azide | Multi-component reaction | Tetrahydro-benzo[b] wisdomlib.orgimist.madiazepine | Heterocyclic Chemistry orgchemres.org |

The synthetic flexibility of 2-Methyl-5-(4-chlorophenyl)-2H-tetrazole makes it a valuable intermediate for developing new functional molecules and materials in diverse, non-medical technological fields.

Future Research Directions and Unexplored Avenues for 2 Methyl 5 4 Chlorophenyl 2h Tetrazole

Development of Novel and Highly Efficient Sustainable Synthetic Routes

The synthesis of 2,5-disubstituted tetrazoles has evolved significantly, yet the pursuit of greener, more efficient, and atom-economical routes remains a key objective. Future research should pivot from traditional methods, which can involve harsh conditions or hazardous reagents, towards more sustainable alternatives.

Catalytic Approaches: Investigation into novel catalytic systems is paramount. While some progress has been made using catalysts like copper(I) oxide for aerobic oxidative coupling, there is vast potential in exploring other earth-abundant metal catalysts or even metal-free catalytic systems. rsc.orgvu.edu.au The development of reusable, heterogeneous catalysts, such as a biosynthesized Ag/sodium borosilicate nanocomposite, offers a promising path to environmentally benign synthesis protocols with easy catalyst recovery and recyclability. acs.org

Multicomponent Reactions (MCRs): MCRs, such as the Ugi-azide reaction, represent a highly efficient strategy for generating molecular diversity and complexity in a single step. kit.edunih.gov Applying MCRs to the synthesis of 2-methyl-5-(4-chlorophenyl)-2H-tetrazole could significantly shorten synthetic sequences, reduce waste, and allow for the rapid generation of derivative libraries for screening purposes. acs.org

Alternative Energy Sources: The use of microwave irradiation and ultrasound has been shown to accelerate reaction rates and improve yields in the synthesis of tetrazole derivatives. bohrium.commdpi.com A systematic study of these energy sources for the synthesis of 2-methyl-5-(4-chlorophenyl)-2H-tetrazole could lead to optimized, energy-efficient production methods.

| Synthetic Strategy | Potential Advantages | Relevant Research Areas |

| Heterogeneous Catalysis | Catalyst reusability, reduced metal leaching, simplified purification. acs.org | Development of novel nanocomposite catalysts, supported metal catalysts. vu.edu.auacs.org |

| Multicomponent Reactions | High atom economy, convergent synthesis, rapid library generation. kit.edunih.gov | Ugi-azide and other isocyanide-based MCRs. nih.govacs.org |

| Microwave/Ultrasound | Reduced reaction times, improved energy efficiency, potentially higher yields. bohrium.commdpi.com | Optimization of reaction conditions, scalability studies. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, ease of scaling. | Adaptation of existing batch syntheses to continuous flow systems. |

In-depth Mechanistic Investigations of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms governing the formation of 2-methyl-5-(4-chlorophenyl)-2H-tetrazole is crucial for optimizing its synthesis and controlling regioselectivity. The preferential formation of the 2-alkylated isomer over the 1-alkylated isomer is a known phenomenon in tetrazole chemistry, but the underlying factors are not always fully elucidated. rsc.orgorganic-chemistry.org

Future work should focus on:

Regioselectivity Studies: Detailed experimental and computational studies are needed to unravel the kinetic and thermodynamic factors that favor N2-methylation. This includes investigating the influence of solvents, bases, temperature, and the nature of the methylating agent on the isomeric ratio. rsc.org

Intermediate Trapping and Characterization: Efforts to isolate or detect reactive intermediates in the cyclization and alkylation steps can provide direct evidence for the proposed reaction pathways.

Isomerization Potential: Investigating the possibility of interconversion between the 1-methyl and 2-methyl isomers under various conditions would provide valuable insight into the stability and reactivity of the system.

Exploration of Advanced In-Situ Spectroscopic Techniques for Real-Time Monitoring

The transition from traditional offline analysis to real-time, in-situ monitoring can revolutionize the study and optimization of chemical processes. Advanced spectroscopic techniques offer a window into the reaction as it happens, providing data on kinetics, intermediates, and product formation without the need for sampling. numberanalytics.com

For the synthesis of 2-methyl-5-(4-chlorophenyl)-2H-tetrazole, future research could employ:

Vibrational Spectroscopy: Techniques like in-line Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful for tracking the disappearance of reactants (e.g., azide (B81097) and nitrile functionalities) and the appearance of the tetrazole ring. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR): Process NMR spectroscopy can provide detailed structural information in real-time, allowing for the quantification of reactants, products, and isomeric byproducts directly in the reaction vessel.

Hyphenated Techniques: Combining separation methods with spectroscopy, such as chromatography-IR spectroscopy, can provide even more detailed insights into complex reaction mixtures. numberanalytics.com The use of in-situ hydrothermal methods, which have been used to synthesize tetrazole coordination polymers, could also be adapted to monitor the formation of the target compound itself. rsc.org

| Technique | Information Gained | Potential Impact |

| In-situ FTIR/Raman | Real-time concentration profiles of key functional groups. nih.govmdpi.com | Precise determination of reaction endpoints, kinetic modeling. mdpi.com |

| Process NMR | Quantitative analysis of isomeric ratios and byproduct formation. | Optimization of regioselectivity, improved process control. |

| 2D-IR Spectroscopy | Ultrafast molecular dynamics and structural changes. numberanalytics.com | Deeper understanding of bond-forming events during cyclization. numberanalytics.com |

Advanced Predictive Modeling for Structure-Reactivity/Property Optimization

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby accelerating the discovery process. iosrjournals.org For 2-methyl-5-(4-chlorophenyl)-2H-tetrazole, advanced predictive modeling can be a cornerstone of future research.

DFT Calculations: Density Functional Theory (DFT) can be used to calculate geometric parameters, molecular electrostatic potentials, and reactivity indices (like Fukui functions). researchgate.netrsc.org This can help predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions and functionalization strategies. researchgate.net

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of derivatives with their chemical reactivity or potential biological activity. acs.org By building a QSAR model for a series of related tetrazoles, researchers can predict the properties of unsynthesized compounds, prioritizing the most promising candidates for synthesis. nih.gov

Reaction Pathway Modeling: Computational modeling can map out the energy landscapes of possible reaction mechanisms for the synthesis of the compound, helping to explain observed regioselectivity and identify potential transition states. researchgate.net

Integration into Multidisciplinary Research for Novel Material Discovery

The unique properties of the tetrazole ring make it an attractive scaffold for applications beyond its traditional use. bohrium.comlifechemicals.com Future research should actively seek to integrate 2-methyl-5-(4-chlorophenyl)-2H-tetrazole into diverse, multidisciplinary projects.

Materials Science: The tetrazole moiety is known for its high nitrogen content and its ability to coordinate with metal ions. lifechemicals.comresearchgate.net This makes 2-methyl-5-(4-chlorophenyl)-2H-tetrazole a candidate for development as a ligand in metal-organic frameworks (MOFs) for applications like gas storage or catalysis. lifechemicals.com Furthermore, it could be incorporated as a monomer into nitrogen-rich polymers, potentially creating materials with enhanced thermal stability or specific optical properties. kit.edu

Coordination Chemistry: The four nitrogen atoms of the tetrazole ring offer multiple coordination sites, making it an excellent ligand for creating novel coordination complexes. researchgate.net Exploring the coordination chemistry of 2-methyl-5-(4-chlorophenyl)-2H-tetrazole with various metal ions could lead to new catalysts or functional materials. researchgate.net

Agrochemicals: While 5-(4-chlorophenyl)-2H-tetrazole is noted for its use in synthesizing fungicides and herbicides, the specific properties of the 2-methyl derivative could be further explored and optimized for next-generation crop protection agents. chemimpex.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2H-tetrazole derivatives, such as 5-(4-chlorophenyl)-2-methyltetrazole?

- Answer : The synthesis typically involves cycloaddition reactions between nitriles and sodium azide under acidic conditions (e.g., HCl) . For substituted tetrazoles like the 4-chlorophenyl variant, aromatic nitriles (e.g., 4-chlorobenzonitrile) are reacted with methyl-substituted azides. Purification often involves column chromatography or recrystallization. Key characterization techniques include -NMR (to confirm methyl and aromatic protons), IR (to verify the tetrazole ring’s N-H stretching at ~2500 cm), and mass spectrometry .

Q. How is X-ray crystallography applied to determine the molecular geometry of this compound?

- Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve the crystal structure. Data collection involves a diffractometer (e.g., Bruker D8 VENTURE), with refinement via SHELXL . Key parameters include bond lengths (e.g., C-Cl ~1.74 Å) and dihedral angles between the tetrazole ring and chlorophenyl group. ORTEP-3 can visualize thermal ellipsoids to assess atomic displacement . Example Space group , -factor < 0.08 .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Answer : While direct toxicity data for this compound is limited, structurally related chlorophenyl-tetrazoles exhibit moderate toxicity (e.g., LD >300 mg/kg in mice). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Thermal decomposition may release toxic Cl/NO, necessitating proper ventilation .

Advanced Research Questions

Q. How do computational methods like DFT elucidate electronic properties and reactivity of 5-(4-chlorophenyl)-2-methyltetrazole?

- Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (~5.2 eV), molecular electrostatic potential (MEP) maps (showing electron-rich tetrazole ring), and Fukui indices to predict electrophilic/nucleophilic sites . Comparing experimental (XRD) and computed bond lengths (e.g., C-N in tetrazole: 1.32 Å vs. 1.31 Å) validates accuracy .

Q. What challenges arise in refining disordered crystal structures of this compound using SHELXL?

- Answer : Disordered methyl or chlorophenyl groups require partitioning occupancy (e.g., 50:50) and applying restraints (DFIX, SIMU) to stabilize refinement. High values (>0.05) indicate poor data quality; mitigate by recollecting data at lower temperatures (100 K) or using TWIN/BASF commands in SHELXL for twinned crystals .

Q. How can conflicting spectroscopic and computational data be reconciled?

- Answer : Discrepancies between experimental -NMR shifts (e.g., methyl protons at δ 2.5 ppm) and DFT-predicted values may arise from solvent effects or conformational dynamics. Use implicit solvent models (PCM) in DFT or variable-temperature NMR to probe dynamic effects . Cross-validation with IR/Raman spectra resolves ambiguities in vibrational modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.